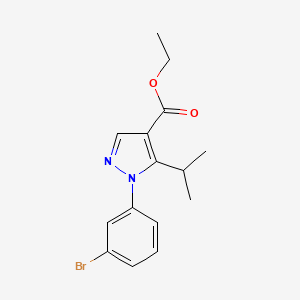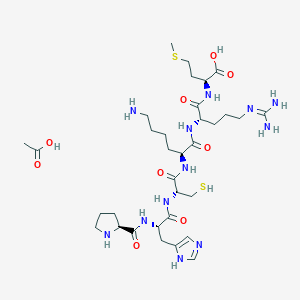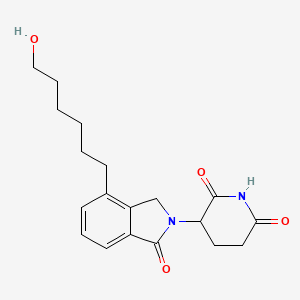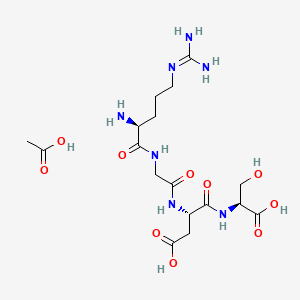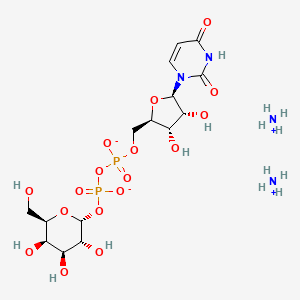
UDP-a-D-Galactose ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-a-D-Galactose ammonium salt is a nucleotide sugar derivative composed of uridine diphosphate (UDP) linked to α-D-galactose. This compound plays a crucial role in various biosynthetic pathways, particularly in the synthesis of glycoconjugates and glycoproteins. It is widely used in biochemical research and industrial applications due to its importance in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UDP-a-D-Galactose ammonium salt typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) to UDP-galactose by the action of UDP-glucose 4-epimerase. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Large-scale production of this compound can be achieved using metabolically engineered bacteria. For instance, recombinant Escherichia coli and Corynebacterium ammoniagenes can be used to produce UDP-galactose from inexpensive starting materials such as orotic acid and galactose . This method allows for efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
UDP-a-D-Galactose ammonium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the galactose moiety.
Substitution: Substitution reactions can occur at specific positions on the galactose ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide sugar .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uronic acids, while reduction can produce deoxy sugars. Substitution reactions can introduce various functional groups onto the galactose ring .
科学的研究の応用
UDP-a-D-Galactose ammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a donor substrate for galactosyltransferases in the synthesis of galactose-containing oligosaccharides.
Biology: The compound is essential for studying glycosylation processes and the biosynthesis of glycoconjugates.
Medicine: It is used in research related to congenital disorders of glycosylation and other diseases associated with abnormal galactosylation.
Industry: this compound is used in the production of glycoproteins and other biotechnological applications.
作用機序
The mechanism of action of UDP-a-D-Galactose ammonium salt involves its role as a donor substrate for galactosyltransferases. These enzymes transfer the galactose moiety from UDP-galactose to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates and glycoproteins, which play important roles in cell-cell interactions, immune recognition, and other biological processes .
類似化合物との比較
Similar Compounds
UDP-glucose: Another nucleotide sugar that serves as a precursor for the synthesis of various glycoconjugates.
UDP-N-acetylglucosamine: A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins.
UDP-glucuronic acid: Used in the biosynthesis of glycosaminoglycans and detoxification processes.
Uniqueness
UDP-a-D-Galactose ammonium salt is unique due to its specific role in the biosynthesis of galactose-containing glycoconjugates. Unlike other nucleotide sugars, it is specifically involved in the transfer of galactose moieties, making it essential for the synthesis of certain glycoproteins and glycolipids .
特性
分子式 |
C15H30N4O17P2 |
|---|---|
分子量 |
600.36 g/mol |
IUPAC名 |
diazanium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2H3N/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);2*1H3/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChIキー |
QMMOGGZRVNNPDE-QKYKBPIOSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[NH4+].[NH4+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


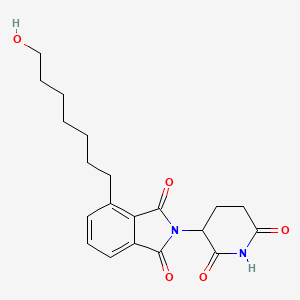
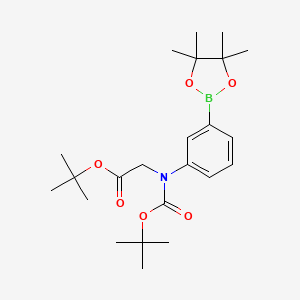
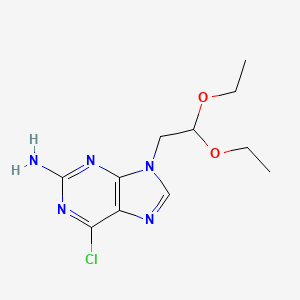
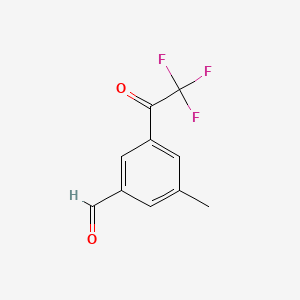


![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
